molecular formula C7H9Br2N3 B1434898 2,3-dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine CAS No. 1803587-77-0

2,3-dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine

Cat. No.: B1434898
CAS No.: 1803587-77-0
M. Wt: 294.97 g/mol
InChI Key: BHDQXHQWBIZIOK-UHFFFAOYSA-N
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Description

“2,3-dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine” is a chemical compound with the CAS Number: 1803587-77-0 . It has a molecular weight of 294.98 . The IUPAC name for this compound is 2,3-dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H9Br2N3/c8-6-7(9)12-3-4(10)1-2-5(12)11-6/h4H,1-3,10H2 .


Physical and Chemical Properties Analysis

“this compound” is a powder . The storage temperature and shipping temperature are not specified .

Scientific Research Applications

Synthesis Techniques and Applications

  • Novel Synthesis Methods : A method for synthesizing imidazo[1,5-a]pyridines from 1,1-dibromo-1-alkenes and 2-aminomethylpyridines using inorganic bases has been developed. This method provides moderate to good yields, showcasing the utility of 1,1-dibromo-1-alkenes as synthons for activated carboxyl groups (Zhang et al., 2010).

  • Medicinal Chemistry Applications : Synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines was achieved, starting from 3-bromomethyl-5-chloro-2,3-dihydroimidazo[1,2-a]pyridine. These compounds, derived from a three-dimensional molecular scaffold, may be useful in searching for small molecules that can adapt optimally to biological targets' three-dimensional binding sites (Schmid et al., 2006).

  • Optical Properties : The optical properties of a library of π-expanded imidazo[1,2-a]pyridines were characterized, revealing strong UV radiation absorption and fluorescence in the 415–461 nm region. This study presents a straightforward approach to synthesize 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles, indicating potential applications in materials science (Kielesiński et al., 2015).

  • Antimicrobial Activity : A series of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated moderate to good antituberculosis activity, highlighting their potential as therapeutic agents against tuberculosis (Jadhav et al., 2016).

  • Green Chemistry : An efficient green synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine derivatives was developed through a multi-component one-pot synthesis under controlled microwave heating. This process is environmentally friendly and operationally simple, indicating the compound's versatility in chemical synthesis (Sadek et al., 2018).

Safety and Hazards

The safety information for “2,3-dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine” includes the following hazard statements: H302, H315, H318, H335 . The precautionary statements and the MSDS can be found here .

Properties

IUPAC Name

2,3-dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Br2N3/c8-6-7(9)12-3-4(10)1-2-5(12)11-6/h4H,1-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDQXHQWBIZIOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=C(N2CC1N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
Reactant of Route 2
2,3-dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
Reactant of Route 3
2,3-dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
Reactant of Route 4
Reactant of Route 4
2,3-dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
Reactant of Route 5
2,3-dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
Reactant of Route 6
Reactant of Route 6
2,3-dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine

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